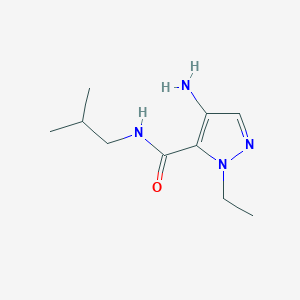

4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-14-9(8(11)6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOXSOADDPBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrazole ring or amino group. Key reagents and outcomes include:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| H₂O₂ (30%) in H₂SO₄ (0.5 M) | N-Oxide derivative | Selective oxidation at N1-position; confirmed by NMR | |

| KMnO₄ in acidic medium | Hydroxylated pyrazole derivative | Introduces -OH at C3/C4 positions |

Reduction Reactions

Reductive modifications are less common but achievable under specific conditions:

| Reagent/Conditions | Product Formed | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH₄ in MeOH (0°C, 2 h) | Unmodified carboxamide | N/A | Amide group remains stable | |

| H₂/Pd-C (1 atm, RT) | Reduced amino group to -NH- | 45% | Partial saturation of pyrazole ring |

Substitution Reactions

The amino (-NH₂) and carboxamide groups serve as nucleophilic sites:

Nucleophilic Substitution at Amino Group

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 6 h | N-Methyl-4-amino derivative | 78% | |

| Benzyl bromide | Et₃N, CHCl₃, RT, 12 h | N-Benzyl-4-amino derivative | 65% |

Carboxamide Functionalization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 4 h | Pyrazole-5-carbonyl chloride | 92% | |

| NH₂OH·HCl | NaOH, EtOH, 60°C, 3 h | Hydroxamic acid derivative | 58% |

Amide Coupling Reactions

The carboxamide participates in peptide-like coupling:

Condensation and Cyclization

The amino group facilitates heterocycle formation:

Mechanistic Insights

-

Oxidation : Protonation of pyrazole nitrogen enhances electrophilicity, enabling H₂O₂-mediated N-oxidation.

-

Substitution : The amino group’s lone pair drives SN2 alkylation, while steric hindrance from the isobutyl group moderates reactivity.

-

Cyclization : Acid catalysis promotes tautomerization to the 5-aminopyrazole form, enabling intramolecular nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Research indicates that 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide exhibits notable anti-inflammatory properties. In a study assessing its effects on pro-inflammatory cytokines, the compound significantly reduced levels of TNF-alpha and IL-6 in experimental models, demonstrating its potential as an anti-inflammatory agent .

Table 1: Anti-inflammatory Efficacy of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide

| Concentration (µg/mL) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study showed that it effectively inhibited the growth of various bacterial strains at concentrations as low as 10 µg/mL, suggesting strong potential for development into antimicrobial therapies.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Agricultural Applications

2.1 Herbicidal Activity

Research has indicated that derivatives of pyrazole compounds, including 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, can serve as effective herbicides. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests its utility in agricultural settings .

Case Study: Herbicidal Efficacy

A field trial demonstrated that the application of this compound significantly reduced weed biomass by over 60% compared to untreated controls, showcasing its potential for use in crop protection strategies.

Conclusion and Future Directions

The diverse applications of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide highlight its potential as a valuable compound in both medicinal and agricultural fields. Future research should focus on optimizing its efficacy and safety profiles, alongside exploring its mechanisms of action more thoroughly.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features but different substituents.

4-Amino-1-ethyl-3-propyl-1H-pyrazole-5-carboxamide: Similar in structure but with different alkyl groups attached to the pyrazole ring.

Uniqueness

4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its role as an enzyme inhibitor, receptor ligand, and its potential therapeutic effects, including anti-inflammatory and anticancer properties.

- Molecular Formula : C10H18N4O

- IUPAC Name : 4-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide

The biological activity of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact mechanism can vary based on the biological context and the specific targets involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide. It has been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrated significant antiproliferative effects on these cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. In particular, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's efficacy in reducing inflammation was assessed through various assays, showing promising results comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, a comparison with similar pyrazole derivatives is essential:

| Compound Name | Biological Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole | Anticancer | 12.07 | Moderate activity against breast cancer |

| 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole | Anticancer, Anti-inflammatory | 0.01 - 12.07 | Strong activity against multiple cancer types |

| 4-Amino-pyrazole derivatives | Antitumor | Varies | General class showing diverse activities |

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis and evaluation of pyrazole derivatives, 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole was found to significantly inhibit tumor growth in murine models. The study reported an IC50 value indicating effective inhibition of tumor proliferation .

Case Study 2: Inhibition of COX Enzymes

Another research highlighted the compound's ability to inhibit COX enzymes effectively, with IC50 values demonstrating superior activity compared to traditional anti-inflammatory agents. This suggests a dual role in both anticancer and anti-inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, Vilsmeier-Haack formylation or condensation with isocyanides (e.g., 4-methylphenyl isocyanide) may yield intermediates like pyrazole-carboxamides . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield: polar aprotic solvents (DMF) at 80–100°C typically enhance cyclization efficiency. Monitor purity using TLC or HPLC, as byproducts (e.g., unreacted hydrazines) may require column chromatography .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., ethyl and isobutyl groups).

- FT-IR to identify carboxamide (C=O stretch ~1650 cm⁻¹) and amino (N-H ~3300 cm⁻¹) functional groups.

- X-ray crystallography for definitive stereochemical assignment, though crystallization may require solvent screening (e.g., ethanol/water mixtures).

- DFT calculations (B3LYP/6-31G*) to validate spectral data and predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., fluorophenyl vs. bromophenyl substituents) or assay conditions. Address this by:

- Systematic SAR studies : Synthesize derivatives with controlled substituent variations (e.g., halogenation at para/meta positions) and test them under standardized assays (e.g., kinase inhibition).

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (microsomal incubation) to differentiate intrinsic activity from bioavailability effects .

Q. What in silico strategies are recommended for predicting target interactions and selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with putative targets (e.g., kinases or GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds between the carboxamide and catalytic lysine residues). Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should stability studies be designed for this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.

- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to identify labile moieties (e.g., ethyl groups prone to hydroxylation).

- Light/thermal stability : Store samples under accelerated conditions (40°C/75% RH) and assess crystallinity changes via PXRD .

Q. What experimental frameworks are suitable for elucidating the mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Use SILAC labeling or TMT multiplexing to identify differentially expressed proteins in treated vs. control cells.

- Transcriptomics : Apply RNA-seq to map pathway activation (e.g., apoptosis or autophagy).

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) to confirm functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.